REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)([O-:3])=[O:2].[Na+].[Cl-].C(O)(=[O:18])C>OO>[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N+:9]2[O-:18])([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=CC=NC2=CC=C1
|
Name
|
|
Quantity
|
544 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
272 mL
|
Type
|
solvent
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts are concentrated by evaporation to about 50 ml with the addition of toluene
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C=CC=[N+](C2=CC=C1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |